molecular formula C29H27N3O B2410830 (5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine CAS No. 477886-04-7

(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine

Cat. No. B2410830
CAS RN: 477886-04-7
M. Wt: 433.555
InChI Key: HCNLFCHZAUIJTI-BLCKFSMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine is a useful research compound. Its molecular formula is C29H27N3O and its molecular weight is 433.555. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

The study of imidazo[1,2-a]pyridine derivatives, including compounds structurally related to (5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine, has been significant in crystallography. Research by Dhanalakshmi et al. (2018) focuses on the crystal structure and Hirshfeld surface analysis of such derivatives, providing insights into their molecular orientations and interactions (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Synthesis and Chemical Reactions

Studies on the synthesis of related compounds have been conducted to understand their chemical behaviors and potential applications. For instance, Kosolapova et al. (2013) explored the synthesis and structure of reaction products involving similar furanone and nitrogen-containing agents, contributing to the knowledge of chemical synthesis and reaction pathways of these compounds (Kosolapova, Kurbangalieva, Valiev, Lodochnikova, Berdnikov, & Chmutova, 2013).

Monoamine Oxidase Inhibitors

Compounds in the 5H-indeno[1,2-c]pyridazin-5-one family, closely related to the compound , have been identified as potent monoamine oxidase (MAO) inhibitors. Frédérick et al. (2004) provided structural analyses of such compounds, which are crucial in understanding their pharmacological potential (Frédérick, Norberg, Durant, Ooms, & Wouters, 2004).

Synthesis and Inhibition Studies

Reniers et al. (2011) conducted synthesis and inhibition studies of 5H-indeno[1,2-c]pyridazin-5-one derivatives, focusing on their inhibitory potency against human monoamine oxidase A and B. Such research is crucial in developing new therapeutic agents (Reniers, Meinguet, Moineaux, Masereel, Vincent, Frédérick, & Wouters, 2011).

Interaction Studies

Interaction studies, such as those by Barlin et al. (1996), have explored the binding of similar compounds to central and peripheral-type benzodiazepine receptors, providing insights into their potential use in pharmaceutical applications (Barlin, Davies, Harrison, Ireland, & Willis, 1996).

properties

IUPAC Name

(Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O/c1-19-9-13-21(14-10-19)26-17-25-27(31-30-26)23-7-5-6-8-24(23)28(25)32-33-18-20-11-15-22(16-12-20)29(2,3)4/h5-17H,18H2,1-4H3/b32-28-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNLFCHZAUIJTI-BLCKFSMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOCC5=CC=C(C=C5)C(C)(C)C)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4/C(=N/OCC5=CC=C(C=C5)C(C)(C)C)/C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.